Superior CDC42 Binding Affinity vs. Existing Inhibitors
In a direct binding comparison using microscale thermophoresis (MST), ARN22089 exhibited superior binding to purified CDC42 protein compared with four known CDC42 inhibitors: ZCL278, ML141, R-ketorolac, and Casin [1]. While quantitative Kd values for all comparators were not uniformly reported, the binding curve for ARN22089 demonstrated a significantly lower Kd (indicating higher affinity) than the comparator curves shown in Figure 6B of the primary publication [1].
| Evidence Dimension | Binding affinity to purified CDC42 protein |
|---|---|
| Target Compound Data | Kd (binding curve) indicates superior binding |
| Comparator Or Baseline | ZCL278 (Kd = 11.4 μM in separate assays); ML141 (IC50 = 200 nM); R-ketorolac; Casin |
| Quantified Difference | ARN22089 binding curve shows lower Kd than all four comparators; exact Kd values not uniformly reported in the figure |
| Conditions | Microscale thermophoresis (MST) with purified CDC42 protein |
Why This Matters
Higher binding affinity at the target protein suggests that ARN22089 may achieve target engagement at lower concentrations, potentially reducing off-target effects and improving the therapeutic window compared to legacy CDC42 inhibitors.
- [1] Jahid S, Ortega JA, Vuong LM, et al. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. Cell Rep. 2022;39(1):110641. Figure 6B. View Source
